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Compound of Interest

Compound Name:
2-ethyl-N-(3-

hydroxyphenyl)hexanamide

Cat. No.: B310729

Get Quote

Synthesis, Physicochemical Characterization, and Application Profiling

Executive Summary & Molecular Rationale
Compound Identity:N-(3-hydroxyphenyl)-2-ethylhexanamide Molecular Formula: C₁₄H₂₁NO₂

Molecular Weight: 235.33 g/mol

This guide details the design and synthesis of 3-aminophenol 2-ethylhexanoic acid amide, a

lipophilic derivative of the phenolic amine class. While 3-aminophenol is a known scaffold for

oxidative hair dyes and antitubercular agents, its derivatization with 2-ethylhexanoic acid

introduces a branched lipophilic tail.

Scientific Rationale:

Lipophilic Enhancement: The 2-ethylhexyl moiety significantly increases the partition

coefficient (LogP), facilitating transdermal delivery and cell membrane permeation compared

to the parent aminophenol.

Steric Protection: The
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-ethyl branching adjacent to the carbonyl provides steric hindrance, increasing metabolic
stability against non-specific amidases.

Selective Functionality: The molecule retains the free phenolic hydroxyl group at the meta

position, preserving antioxidant capability and potential tyrosinase inhibitory activity

(depigmenting agent).

Synthetic Route Design
The synthesis requires the selective N-acylation of 3-aminophenol. The challenge lies in the

ambident nucleophilicity of the starting material (amine vs. phenol) and the steric bulk of the

acylating agent.

Retrosynthetic Analysis
Direct condensation of 2-ethylhexanoic acid with 3-aminophenol is kinetically sluggish due to

the steric hindrance of the

-ethyl group. Therefore, the Acid Chloride Method is the requisite pathway for high-yield
synthesis.

Reaction Scheme (DOT Visualization)
The following diagram illustrates the selective N-acylation pathway, highlighting the critical

tetrahedral intermediate.
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Caption: Figure 1. Kinetic pathway for the selective N-acylation of 3-aminophenol using acid

chloride activation.

Detailed Experimental Protocol
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Objective: Synthesis of N-(3-hydroxyphenyl)-2-ethylhexanamide (Target: >95% Purity).

Materials
Reagents: 3-Aminophenol (1.0 eq), 2-Ethylhexanoyl chloride (1.05 eq).

Base: Triethylamine (TEA) or Pyridine (1.2 eq) to scavenge HCl.

Solvent: Dichloromethane (DCM) (Anhydrous).

Quench: 1M HCl, Saturated NaHCO₃.

Step-by-Step Methodology
Preparation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stirrer and

N₂ inlet, dissolve 3-aminophenol (10.9 g, 100 mmol) in DCM (150 mL).

Base Addition: Add Triethylamine (16.7 mL, 120 mmol). Cool the mixture to 0°C in an ice

bath. Note: Cooling is critical to suppress O-acylation.

Acylation: Dropwise add 2-ethylhexanoyl chloride (17.1 g, 105 mmol) diluted in 20 mL DCM

over 30 minutes.

Observation: A white precipitate (TEA·HCl salts) will form immediately.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via

TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3).

Work-up:

Filter off the precipitated salts.

Wash the organic filtrate sequentially with:

1M HCl (2 x 50 mL) – Removes unreacted amine.

Saturated NaHCO₃ (2 x 50 mL) – Neutralizes excess acid.

Brine (1 x 50 mL).
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Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(Silica gel, Hexane/EtOAc gradient).

Structural Characterization & QC
Since this is a derivative, the following analytical data represents the predicted spectroscopic

profile based on fragment analysis of validated analogs.

1H NMR Prediction (400 MHz, DMSO-d₆)
Shift (

ppm)
Multiplicity Integration Assignment

Structural
Context

9.80 Singlet (s) 1H -NH-
Amide proton

(Deshielded)

9.35 Singlet (s) 1H -OH
Phenolic

hydroxyl

7.25 Singlet (t) 1H Ar-H

C2 Position

(Between N and

O)

7.05 Doublet (d) 1H Ar-H C4 Position

6.98 Triplet (t) 1H Ar-H C5 Position

6.45 Doublet (d) 1H Ar-H C6 Position

2.35 Multiplet (m) 1H -CH-
Chiral center (

-proton to C=O)

1.60 - 1.20 Multiplet (m) 8H -CH₂-

Alkyl chain

methylene

protons

0.85 Triplet (t) 6H -CH₃
Terminal methyl

groups
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Mass Spectrometry (ESI-MS)
Calculated Mass: 235.16[1]

Observed [M+H]⁺: 236.2

Observed [M-H]⁻: 234.1 (Negative mode, indicative of free phenol).

Physicochemical & Biological Profiling
Solubility & Stability

LogP (Predicted): ~3.2 (Highly Lipophilic).

Implication: Excellent candidate for oil-in-water emulsions or anhydrous ointment bases.

pKa: ~9.8 (Phenolic -OH).

Hydrolysis: The sterically hindered amide bond is resistant to hydrolysis at physiological pH

(7.4), ensuring the molecule remains intact during skin permeation.

Biological Mechanism of Action (Hypothetical)
This derivative is designed to act as a Tyrosinase Inhibitor (depigmenting agent) and

Antioxidant. The mechanism relies on the structural similarity to tyrosine and the redox

potential of the phenol.
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Caption: Figure 2.[2] Pharmacodynamic pathway: Lipophilic entry followed by enzymatic

inhibition.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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